4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine
Description
4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is a heterocyclic compound featuring a pyrazole core substituted with methyl (electron-donating) and nitro (electron-withdrawing) groups, linked to a morpholine ring. The morpholine moiety enhances water solubility due to its oxygen atom, while the pyrazole’s substituents modulate electronic properties and reactivity. Its structural complexity makes it relevant in pharmaceutical research, particularly in exploring structure-activity relationships (SAR) for drug discovery.
Properties
IUPAC Name |
4-(2,5-dimethyl-4-nitropyrazol-3-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-7-8(13(14)15)9(11(2)10-7)12-3-5-16-6-4-12/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHWJTILXUVBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dimethyl-3-nitropyrazole with morpholine under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Reduction: Formation of 4-(2,5-Dimethyl-4-aminopyrazol-3-yl)morpholine.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties, particularly against various human cancer cell lines. Research indicates that derivatives of pyrazole compounds, including 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine, have shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Studies on Anticancer Effects
- In Vitro Studies : A study demonstrated that pyrazole derivatives effectively inhibited the growth of A549 (lung cancer) and HepG-2 (liver cancer) cell lines. The compound's mechanism involves the induction of apoptosis through mitochondrial pathways and caspase activation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine | A549 | 12.5 |
| 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine | HepG-2 | 15.0 |
Inhibition of Kinases
The compound has shown potential in inhibiting specific kinases involved in cancer progression. For instance, studies on structurally similar compounds indicate moderate to high potency against RET kinase, a target for various cancers.
Antiparasitic Activity
There is growing interest in the use of pyrazole derivatives for treating parasitic infections such as Chagas disease caused by Trypanosoma cruzi. Research has indicated that modifications to the pyrazole structure can lead to compounds with increased selectivity and potency against this parasite .
Research Findings
A structure-activity relationship (SAR) study highlighted that certain substituents on the pyrazolone nitrogen significantly enhance the activity against Trypanosoma cruzi, potentially leading to novel therapeutic options for neglected tropical diseases .
Synthesis and Structural Modifications
The synthesis of 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine involves various chemical reactions that can be optimized to improve yield and purity. Recent advancements have focused on developing efficient synthetic routes for generating diverse pyrazole derivatives.
Synthesis Overview
The synthesis typically involves:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the morpholine moiety via nucleophilic substitution.
- Characterization using spectroscopic techniques to confirm structure.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the pyrazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison
Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, applications, and reactivity.
Table 1: Structural Features of Analogs
Detailed Analysis of Analogous Compounds
(a) VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structural Differences : Replaces pyrazole with thiazole and dibromoimidazole. Bromine atoms increase steric bulk and enable halogen bonding, critical for DNA intercalation .
- Functional Impact : The thiazole-imidazole system may enhance π-π stacking in biological targets, unlike the nitro-pyrazole’s electronic polarization.
- Synthesis Note: A structural correction in VPC-14449 highlights the importance of precise synthesis in maintaining functional integrity .
(b) rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
- Reactivity : The epoxide group offers reactivity in cross-linking or polymerization, contrasting with the nitro group’s role in redox reactions .
- Applications : Used in material science for creating epoxy-based polymers, whereas the nitro-pyrazole derivative is more suited for pharmaceutical precursors.
(c) Fluorinated Pyrazole Derivatives
Biological Activity
4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Chemical Structure and Properties
The molecular formula of 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is . The compound features a morpholine ring linked to a pyrazole moiety, which is substituted with two methyl groups and a nitro group. The structural attributes contribute significantly to its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, derivatives similar to 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine have shown significant antibacterial activity against various pathogens.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 7b | 0.20 | Bacillus subtilis |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations .
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit anticancer properties by inhibiting various cancer cell lines. For example, compounds derived from pyrazoles have been shown to inhibit the proliferation of human cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
A study reported that specific derivatives exhibited IC50 values in the low micromolar range against different cancer cell lines:
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 4 | 17 | A549 (Lung) |
| 5 | 12 | MCF7 (Breast) |
These findings suggest that modifications in the pyrazole structure can enhance anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are also noteworthy. Some compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have shown that certain pyrazole derivatives can reduce TNFα production in LPS-treated mice:
| Compound | ED50 (mg/kg) | Effect |
|---|---|---|
| 23 | 16 | TNFα inhibition |
This indicates potential therapeutic applications for inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is crucial for optimizing its biological activity. Modifications at different positions on the pyrazole ring or morpholine moiety can significantly impact potency and selectivity.
- Nitro Group : The presence of the nitro group at the 4-position of the pyrazole enhances both antimicrobial and anticancer activities.
- Methyl Substituents : The two methyl groups at positions 2 and 5 are essential for maintaining activity against various pathogens and cancer cell lines.
- Morpholine Ring : The morpholine moiety contributes to solubility and bioavailability, which are critical for pharmacological efficacy.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- In Vitro Studies : A series of pyrazole derivatives were tested against resistant strains of bacteria and showed promising results in overcoming antibiotic resistance.
- Animal Models : In vivo studies demonstrated that certain derivatives could significantly reduce tumor size in mouse models of cancer, highlighting their potential as therapeutic agents.
Q & A
Q. How to reconcile conflicting bioactivity data across cell lines (e.g., cytotoxicity vs. proliferation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
